Dichloromannitol
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Overview
Description
Dichloromannitol is a chemical compound derived from mannitol, a naturally occurring sugar alcohol. Mannitol is widely used in the food, pharmaceutical, and medical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . This compound, as a derivative, inherits some of these properties but also exhibits unique characteristics due to the presence of chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloromannitol typically involves the chlorination of mannitol. This process can be carried out using various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of chlorinating gases like chlorine (Cl2) in the presence of a catalyst. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Dichloromannitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding chlorinated aldehydes or ketones.
Reduction: Reduction reactions can convert this compound back to mannitol or other reduced forms.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Mannitol or other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Scientific Research Applications
Dichloromannitol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of dichloromannitol is similar to that of mannitol, particularly in its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This can reduce cerebral edema, intracranial pressure, and cerebrospinal fluid volume . The presence of chlorine atoms may also impart additional biological activities, which are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Mannitol: A naturally occurring sugar alcohol with similar osmotic diuretic properties.
Sorbitol: Another sugar alcohol used in similar applications but with different metabolic pathways.
Chlorinated Sugars: Compounds like dichloromethane, which share the presence of chlorine atoms but differ significantly in structure and properties.
Uniqueness
Dichloromannitol is unique due to its combination of mannitol’s beneficial properties and the reactivity imparted by chlorine atoms. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
20847-01-2 |
---|---|
Molecular Formula |
C6H12Cl2O4 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1,6-dichlorohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
InChI Key |
VSYOJRJNYPFTHS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(CCl)O)O)O)O)Cl |
Origin of Product |
United States |
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